6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride
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Overview
Description
6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO5S2 It is known for its unique structure, which includes a benzothiophene ring system substituted with nitro, sulfonyl chloride, and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride typically involves the nitration of 2,3-dihydro-1-benzothiophene followed by sulfonylation and chlorination steps. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide: Similar in having a nitro and sulfonyl group but differs in the core ring structure.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares the dioxo functionality but has a different ring system.
Uniqueness
6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride is unique due to its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S2/c9-18(15,16)8-4-17(13,14)7-3-5(10(11)12)1-2-6(7)8/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOACBMXFQZECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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